5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

Aromatase Inhibitor Breast Cancer Research CYP19A1

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone (CAS 4803-74-1) is a critical Donepezil intermediate and a multifunctional pharmacological reference standard. With 163-fold higher aromatase inhibitory potency relative to aminoglutethimide, validated PI3Kδ inhibition (IC50=102 nM), and high-affinity H3R binding (Kd=1.35 nM), it outperforms generic indanones in potency and specificity. Essential for HPLC impurity profiling and regulatory-compliant batch release testing. Substituting with non-validated alternatives compromises SAR reproducibility and analytical accuracy. Choose certified ≥98% purity for reliable results.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B7884601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC
InChIInChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3
InChIKeySUVQWDLUAIFZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone: Chemical Identity and Core Attributes


5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone (CAS 4803-74-1) is a synthetic organic compound of the indanone class, primarily recognized as a key intermediate in the synthesis of Donepezil, a widely prescribed acetylcholinesterase inhibitor for Alzheimer's disease [1]. This compound exists as a yellow crystalline solid with a molecular formula of C17H15NO3 and molecular weight of 281.31 g/mol . Its unique structural feature—a 4-pyridylmethylene substituent conjugated to a 5,6-dimethoxy-1-indanone core—imparts distinctive physicochemical and biological properties that differentiate it from simple indanone derivatives and other Donepezil intermediates [2].

Why 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone Cannot Be Substituted with Generic Indanones


Procurement of a generic indanone or an alternative Donepezil intermediate without rigorous specification analysis poses significant risk to downstream synthesis and research integrity. 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is not a commodity chemical; its precise substitution pattern, olefin geometry, and purity profile critically influence both synthetic efficiency and biological activity. Studies demonstrate that even minor structural alterations—such as omission of the 5,6-dimethoxy groups or saturation of the exocyclic double bond—dramatically alter aromatase inhibitory potency (relative potency ranges from 0.9 to 163) [1]. Furthermore, as a documented impurity in Donepezil active pharmaceutical ingredient, its presence or absence directly impacts analytical method validation and regulatory compliance [2]. Substitution with a different indanone derivative without comparative validation of target engagement profiles (e.g., PI3Kδ IC50 = 102 nM, H3R Kd = 1.35 nM) would compromise experimental reproducibility and may invalidate structure-activity relationship (SAR) studies [3][4].

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone: Quantifiable Differentiation Evidence


Aromatase Inhibition: 163-Fold Higher Relative Potency than Aminoglutethimide

In a direct comparative study of human placental aromatase inhibition, 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (compound 18) exhibited a relative potency of 163, compared to aminoglutethimide (AG) which was assigned a baseline potency of 1 [1]. This 163-fold increase in potency demonstrates a clear and quantifiable advantage over the first-generation nonsteroidal aromatase inhibitor.

Aromatase Inhibitor Breast Cancer Research CYP19A1

PI3Kδ Kinase Inhibition: Nanomolar Cellular Activity

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone demonstrates potent cellular inhibition of PI3Kδ-mediated AKT phosphorylation, with an IC50 value of 102 nM in Ri-1 cells [1]. While direct comparator data for other indanone derivatives in the same assay is not available, this nanomolar potency in a functional cellular assay distinguishes it from many simple indanone analogs, which typically show minimal PI3K activity [2].

PI3K Inhibitor Immuno-Oncology Kinase Profiling

Histamine H3 Receptor Binding: Subnanomolar Affinity

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone exhibits high-affinity binding to the human histamine H3 receptor (H3R), with a dissociation constant (Kd) of 1.35 nM measured by BRET assay in HEK293T cells [1]. While a direct comparator from the same indanone class is not available in the public domain, this subnanomolar affinity is notable and suggests a level of target engagement that is uncommon among simple indanone scaffolds, which typically lack GPCR activity [2].

GPCR Ligand H3 Receptor Neuroscience

Antitumor Activity: 50% Inhibition of KB Human Cancer Cell Growth

In vitro evaluation of 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone against the KB human carcinoma cell line demonstrated 50% inhibition of tumor cell growth after 72 hours of exposure . Furthermore, activity was also observed against the etoposide-resistant KB-7d subline, suggesting potential utility in chemoresistant models . While a direct comparator within the same indanone series is not specified in the available data, the documented activity against a standard NCI panel cell line provides a quantitative benchmark for procurement and further mechanistic studies.

Anticancer Cytotoxicity Cell Proliferation

Chemical Purity and Physical Specification: ≥98% (HPLC)

Commercially available 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone is routinely supplied with a minimum purity specification of 98% as determined by HPLC, with a melting point of 210–211 °C and a density of 1.255 g/cm³ . This high level of purity is essential for its designated roles as both a synthetic intermediate and a reference impurity standard. In contrast, generic or in-house synthesized indanone derivatives may exhibit significant batch-to-batch variability in purity and by-product profiles, which can compromise downstream reaction yields and analytical accuracy .

Analytical Standard Impurity Profiling Synthetic Intermediate

Synthetic Accessibility and Stability: Defined Melting Point and Solubility Profile

The compound is a stable yellow solid at room temperature with a defined melting point of 210–211 °C and exhibits slight solubility in chloroform and methanol (when heated) . Its predicted pKa is 5.10 ± 0.10, and it is known to be stable under dry, ambient storage conditions . These well-defined physicochemical parameters contrast with many indanone analogs that may be oils or low-melting solids with less predictable stability, thereby facilitating reproducible handling, formulation, and long-term storage in a research setting.

Process Chemistry Formulation Stability

Procurement-Driven Applications of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone


Aromatase Inhibitor Lead Optimization and SAR Studies

Medicinal chemistry teams developing next-generation aromatase inhibitors for breast cancer therapy should prioritize this compound as a reference standard. Its 163-fold higher relative potency over aminoglutethimide provides a clear benchmark for evaluating new analogs and optimizing the 2-(4-pyridylmethylene)-1-indanone scaffold [1].

Kinase Inhibitor Screening and Cellular Target Engagement Assays

Immunology and oncology research groups utilizing kinase profiling panels can incorporate 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone as a validated PI3Kδ inhibitor (IC50 = 102 nM in Ri-1 cells) to benchmark assay performance or as a starting point for developing selective PI3Kδ probes [1].

GPCR Ligand Discovery and H3R Pharmacology

Neuroscience-focused drug discovery programs investigating histamine H3 receptor modulators can utilize this compound as a high-affinity reference ligand (Kd = 1.35 nM) to validate binding assays, assess compound selectivity, or initiate medicinal chemistry campaigns aimed at developing novel H3R-targeted therapeutics [1].

Analytical Reference Standard and Impurity Profiling in Donepezil Manufacturing

Quality control laboratories and pharmaceutical manufacturers producing Donepezil hydrochloride require high-purity (≥98%) 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone as a certified reference standard for HPLC method validation, impurity identification, and batch release testing to ensure compliance with pharmacopoeial monographs [1].

Technical Documentation Hub

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